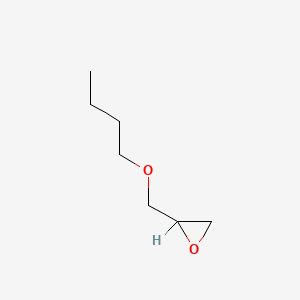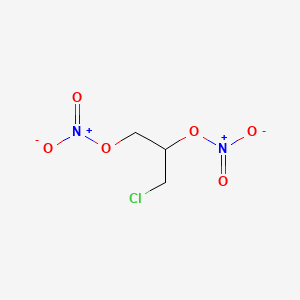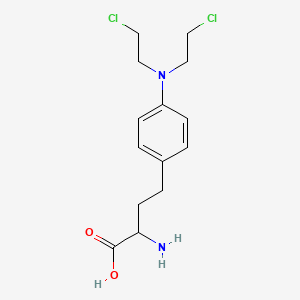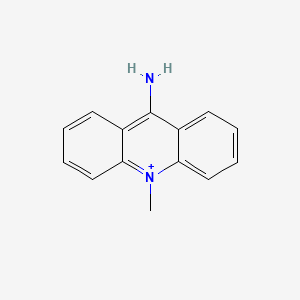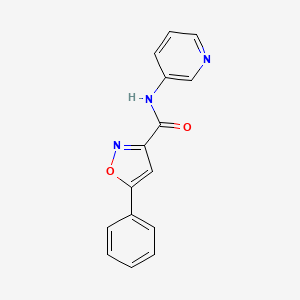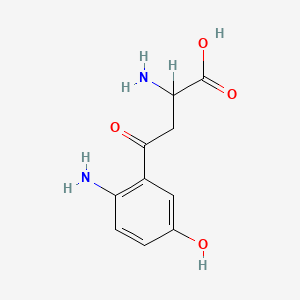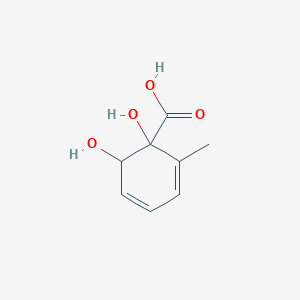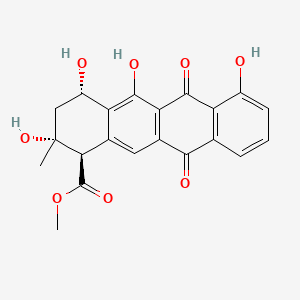
Auramycinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Auramycinone is a member of tetracenes and a member of p-quinones.
Applications De Recherche Scientifique
Anthracycline Biosynthesis
Auramycinone is part of the anthracycline family, known for their significance in cancer treatment. Kantola et al. (2000) demonstrated the production of auramycinone in Streptomyces lividans by introducing structural genes from different anthracycline-producing Streptomyces species. This research highlights the synthetic biology approach to produce complex molecules like auramycinone, which could be beneficial for developing novel therapeutics (Kantola et al., 2000).
Colitis-Related Colon Carcinogenesis
Auraptene, a related compound, has been studied for its potential in inhibiting colitis-related colon carcinogenesis. Kohno et al. (2006) found that dietary feeding of auraptene significantly inhibited the occurrence of colonic adenocarcinoma in mice, suggesting its potential as a chemopreventive agent (Kohno et al., 2006).
Cancer Cell Viability
Wang et al. (2022) developed a synthetic biology toolbox for the synthesis of anthracyclinones, including auramycinone, in Streptomyces coelicolor. They tested the antiproliferative activity of these compounds in mammalian cancer cell viability assays, finding moderate cytotoxicity against several cancer cell lines. This study underscores the potential of engineered biosynthesis in producing novel anthracycline analogues for cancer therapy (Wang et al., 2022).
Inflammation and Carcinogenesis Inhibition
Auraptene has been studied for its role in attenuating inflammatory responses and carcinogenesis. Murakami et al. (2000) demonstrated that auraptene significantly suppressed edema formation and leukocyte infiltration in a mouse skin model, suggesting its effectiveness in inhibiting inflammation-associated carcinogenesis (Murakami et al., 2000).
Anticancer Properties in Prostate Carcinoma
Tang et al. (2007) investigated the influence of auraptene on prostate carcinogenesis, finding it effective in reducing prostate carcinoma development in transgenic rats and human prostate cancer cells. This highlights auraptene's potential in prostate cancer prevention (Tang et al., 2007).
Propriétés
Numéro CAS |
78173-89-4 |
|---|---|
Nom du produit |
Auramycinone |
Formule moléculaire |
C21H18O8 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
methyl (1R,2R,4S)-2,4,5,7-tetrahydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C21H18O8/c1-21(28)7-12(23)14-9(16(21)20(27)29-2)6-10-15(19(14)26)18(25)13-8(17(10)24)4-3-5-11(13)22/h3-6,12,16,22-23,26,28H,7H2,1-2H3/t12-,16-,21+/m0/s1 |
Clé InChI |
WCKNDRCJQZCZLO-LBJGKRIESA-N |
SMILES isomérique |
C[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
SMILES canonique |
CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Autres numéros CAS |
78173-89-4 |
Synonymes |
auramycinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



